1-Methyl-3-methylsulfinylbenzene
Overview
Description
Mechanism of Action
Mode of Action
The mode of action of 1-Methyl-3-methylsulfinylbenzene is currently unknown. Given its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces . The sulfinyl group could potentially undergo redox reactions, contributing to its biological activity.
Biochemical Pathways
The biochemical pathways affected by this compound are not well-studied. It’s possible that this compound could interfere with various metabolic pathways due to its potential reactivity. Without specific target information, it’s difficult to predict the exact pathways that might be affected .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented. As a general rule, the pharmacokinetics of a compound are influenced by its chemical structure and physicochemical properties. For instance, the presence of the sulfinyl group could potentially affect its absorption and distribution .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-methylsulfinylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfoxidation of 1-methyl-3-(methylthio)benzene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent converting the methylthio group to a methylsulfinyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-methylsulfinylbenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Reduction: The methylsulfinyl group can be reduced back to a methylthio group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 1-Methyl-3-(methylsulfonyl)benzene.
Reduction: 1-Methyl-3-(methylthio)benzene.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-3-methylsulfinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Methyl-3-methylsulfinylbenzene can be compared with other benzene derivatives such as:
1-Methyl-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfinyl group.
1-Methyl-3-(methylsulfonyl)benzene: Contains a sulfone group, making it more oxidized than this compound.
Toluene: A simpler benzene derivative with only a methyl group.
The uniqueness of this compound lies in its methylsulfinyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives.
Properties
IUPAC Name |
1-methyl-3-methylsulfinylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-7-4-3-5-8(6-7)10(2)9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKUHXQKUYHJJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415888 | |
Record name | 1-methyl-3-methylsulfinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13150-71-5 | |
Record name | 1-methyl-3-methylsulfinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methanesulfinyl-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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